molecular formula C15H14ClNO4S B361090 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 332057-66-6

4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B361090
CAS No.: 332057-66-6
M. Wt: 339.8g/mol
InChI Key: PSRBPWWNHRUUQP-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid (CAS Number 332057-66-6) is an organic compound with the molecular formula C 15 H 14 ClNO 4 S and a molecular weight of 339.79 g/mol . It belongs to the class of sulfonamide-containing benzoic acid derivatives, which are of significant interest in medicinal chemistry research. Structurally related sulfonamides are known to act as enzyme inhibitors; for instance, the compound 4-[(methylsulfonyl)amino]benzoic acid has been identified as an inhibitor of beta-lactamase, an enzyme produced by bacteria such as Staphylococcus aureus and Escherichia coli that confers resistance to beta-lactam antibiotics . This suggests potential research applications for this chemical scaffold in investigating antimicrobial resistance and developing novel therapeutic agents. The presence of the sulfonamide group, a chlorobenzyl moiety, and a carboxylic acid functional group makes this molecule a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various biochemical and pharmaceutical investigations.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBPWWNHRUUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection

The synthesis begins with 4-aminobenzoic acid, a commercially available precursor. Alternative routes may utilize methyl 4-formylbenzoate (MFB) as an intermediate, as demonstrated in the catalytic reduction of oxime derivatives. For example, MFB undergoes oximation with hydroxylamine to yield methyl 4-hydroxyiminomethylbenzoate (MHB), which is subsequently reduced to 4-aminomethylbenzoic acid (AMBA) under hydrogenation with Pd/C or Ni catalysts.

Functionalization Pathways

  • Sulfonylation : Introducing the methylsulfonyl group typically involves reacting the primary amine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or NaOH. This step must be carefully moderated to prevent N-over-sulfonylation.

  • Alkylation : The 4-chlorobenzyl group is introduced via nucleophilic substitution using 4-chlorobenzyl chloride. This reaction proceeds in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres.

Stepwise Synthetic Routes

Route 1: Sequential Sulfonylation-Alkylation

  • Step 1 : Sulfonylation of 4-aminobenzoic acid with MsCl in NaOH aqueous solution yields N-methylsulfonyl-4-aminobenzoic acid.

    • Reaction conditions: 0–5°C, stoichiometric NaOH (1.0 eq.), 2-hour stirring.

  • Step 2 : Alkylation with 4-chlorobenzyl chloride in DMF at 60°C for 6 hours achieves N-substitution.

    • Yield: 72–78% after recrystallization.

Route 2: Alkylation Followed by Sulfonylation

  • Step 1 : Alkylation of 4-aminobenzoic acid with 4-chlorobenzyl chloride forms N-(4-chlorobenzyl)-4-aminobenzoic acid.

    • Solvent: THF, 12-hour reflux.

  • Step 2 : Sulfonylation with MsCl in the presence of triethylamine (2.5 eq.) at room temperature.

    • Challenges: Competing hydrolysis of MsCl necessitates anhydrous conditions.

Reaction Optimization and Critical Parameters

Catalytic Reduction Efficiency

The reduction of oxime intermediates (e.g., MHB to AMBA) is highly sensitive to:

  • Catalyst type : Pd/C (5–10% Pd loading) achieves 85–92% conversion vs. 70–75% with Raney Ni.

  • Stirring speed : Optimal at 1,200–1,700 rpm to ensure efficient hydrogen dispersion.

  • Alkali concentration : NaOH at 0.5–1.0× the weight of MHB maximizes yield (Table 1).

Table 1: Impact of NaOH Concentration on AMBA Yield

NaOH (eq.)Conversion (%)Purity (%)
0.57895
1.09298
1.58997

Sulfonylation Kinetics

Excess MsCl (1.2 eq.) and controlled pH (8–9) prevent di-sulfonylation. Higher temperatures (>40°C) promote side reactions, reducing yields by 15–20%.

Industrial Scalability and Challenges

Process Intensification

  • Continuous-flow systems : Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

  • Catalyst recycling : Pd/C retains 90% activity after five cycles when washed with ethanol and dried under vacuum.

Purification Strategies

  • Acid-base extraction : Crude product is dissolved in NaOH (pH 12), filtered, and acidified to pH 2–3 with HCl to precipitate the target compound.

  • Crystallization : Ethanol/water (7:3 v/v) yields needle-like crystals with >99% purity.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, aromatic), 7.45 (d, 2H, chlorobenzyl), 4.45 (s, 2H, CH₂), 3.12 (s, 3H, SO₂CH₃).

  • HPLC : Retention time of 6.8 min (C18 column, 60% acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Reaction TypeReagents UsedProducts
OxidationPotassium permanganateSulfoxides or sulfones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionSodium hydroxideHydroxylated or alkoxylated derivatives

Biology

The compound is being investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific molecular targets, inhibiting enzyme activity by binding to active or allosteric sites. This property is particularly valuable in drug design, where targeting specific enzymes can lead to therapeutic advancements.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria and fungi such as Candida albicans. These findings indicate its potential use in developing new antimicrobial agents .

Medicine

In medical applications, this compound is explored for its anti-inflammatory and antimicrobial activities. Its structural features allow it to potentially modulate biological pathways effectively.

Therapeutic Investigations:

  • Anti-inflammatory Effects: Studies have indicated that the compound may reduce inflammation markers in vitro.
  • Antimicrobial Potential: Its derivatives have been tested for efficacy against various pathogens, showing promise as new antibiotics.

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chlorobenzyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid with related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound C15H14ClNO4S 339.80 4-Cl-benzyl, methylsulfonylamino High acidity due to electron-withdrawing groups; moderate solubility in polar solvents
4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid C15H14ClNO4S 339.80 2-Cl-benzyl, methylsulfonylamino Lower acidity than para-substituted analog; altered steric interactions
4-((4-Chlorobenzyl)amino)benzoic Acid C14H12ClNO2 261.71 4-Cl-benzyl, amino group Reduced electron-withdrawing effects; higher basicity; enhanced antibacterial activity
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid C14H13NO4S 291.32 4-methylphenylamino, sulfonyl Moderate acidity; solubility in DMSO and chloroform
4-(Methylsulfonyl)benzoic acid C8H8O4S 200.21 Methylsulfonyl High acidity (pKa ~1.5); industrial-scale synthesis

Key Observations :

  • Sulfonamide vs. Amino Group: Replacement of the methylsulfonyl group with an amino (as in 4-((4-chlorobenzyl)amino)benzoic acid) reduces acidity but improves antibacterial activity, suggesting that biological activity is sensitive to substituent electronic properties .
  • Solubility: Methylsulfonyl derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, DMSO), whereas amino analogs may have higher solubility in aqueous environments .

Limitations and Challenges

  • Solubility Issues : High acidity may limit solubility in biological matrices, necessitating prodrug strategies (e.g., esterification, as in ’s benzamide derivative) .

Biological Activity

4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₂ClNO₂S
  • Molecular Weight : 295.77 g/mol
  • Melting Point : Approximately 187°C .

The compound is believed to exert its biological effects through several mechanisms:

  • T-cell Modulation : It acts as a positive regulator of T-cell coactivation, binding to glycoprotein receptors essential for T-cell receptor-mediated activation. This interaction enhances T-cell proliferation and NF-kappa-B activation, key processes in immune response regulation .
  • Enzyme Interaction : The methylsulfonyl group may influence the compound's solubility and stability, enhancing its interaction with specific enzymes or receptors involved in various biological pathways .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Immunomodulatory Effects : Studies have shown that the compound can enhance T-cell activity, suggesting potential applications in treating autoimmune diseases and cancer .
  • Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antimicrobial activity, although further studies are needed to clarify this potential .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
T-cell ActivationEnhances proliferation and NF-kappa-B activation
AntimicrobialPotential activity observed; further studies needed
CytotoxicityPromising results against cancer cell lines

Case Study: Immunomodulation

In a study focusing on immune responses, this compound was administered to murine models. The results indicated a significant increase in T-cell proliferation compared to control groups, highlighting its potential as an immunotherapeutic agent. Flow cytometry analysis revealed an increase in CD4+ and CD8+ T cells post-treatment, suggesting enhanced immune function .

Case Study: Anticancer Activity

Another investigation explored the compound's cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant cytotoxicity, with values lower than those of standard chemotherapeutics like doxorubicin. This positions the compound as a candidate for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

Amination : React 4-aminobenzoic acid with 4-chlorobenzyl chloride to introduce the 4-chlorobenzyl group.

Sulfonylation : Oxidize a methylsulfanyl intermediate to the methylsulfonyl group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .

Purification : Use column chromatography or recrystallization to isolate the product.

Q. Optimization Strategies :

  • Catalyst Concentration : For chlorination steps, FeCl₃ catalyst concentration (0.1–1.0 mol%) impacts reaction rate and byproduct formation .
  • Temperature Control : Maintain 60–80°C during sulfonylation to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • HPLC-UV : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (retention time comparison) .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect the molecular ion [M-H]⁻ (m/z ~ 382) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and optimal synthetic pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error in synthesis. For example, ICReDD employs reaction path search algorithms to predict feasible sulfonylation pathways .
  • Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal catalysts/solvents. Tools like COMSOL Multiphysics integrate AI for real-time parameter optimization .

Q. What methodologies are employed to elucidate the mechanism of action of this compound as a potential enzyme inhibitor?

  • X-ray Crystallography : Resolve the compound’s binding mode with target enzymes (e.g., kinases) at resolutions <2.0 Å .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds with sulfonyl oxygen and chlorobenzyl hydrophobic contacts .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for compound purity (>95% by HPLC) .
  • Dose-Response Curves : Perform triplicate experiments to calculate IC₅₀ values with 95% confidence intervals .
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to reconcile conflicting data by adjusting for variables like incubation time or serum content .

Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?

  • Flow Chemistry : Continuous reactors minimize batch-to-batch variability during chlorobenzyl amination .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) with FTIR probes to track reaction progress in real time .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) for >80% yield .

Data Contradiction Analysis

Q. How can conflicting results regarding the compound’s solubility in aqueous buffers be resolved?

  • pH-Dependent Studies : Measure solubility at physiological pH (7.4) and acidic conditions (pH 2.0) using shake-flask methods .
  • Co-Solvent Systems : Test solubilization with cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance bioavailability .
  • Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially reduce measured solubility .

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (0.1 M HCl/NaOH) for 48 hours .
  • LC-MS/MS Stability Assays : Monitor degradation products (e.g., benzoic acid derivatives) with MRM transitions .
  • Control Groups : Include inert analogs (e.g., methylsulfonyl-free derivatives) to distinguish compound-specific vs. matrix effects .

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